N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
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Overview
Description
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an ethylsulfanyl group attached to the oxadiazole ring, which is further connected to a benzamide moiety
Preparation Methods
The synthesis of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-oxadiazole-2-carboxylic acid with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Chemical Reactions Analysis
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form the corresponding sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzamide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers are exploring its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can be compared with other similar compounds, such as:
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide: This compound contains a thiadiazole ring instead of an oxadiazole ring and has been studied for its potential biological activities.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide: This compound also contains a thiadiazole ring and has been investigated for its antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the oxadiazole ring and the ethylsulfanyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-18-12-15-14-10(17-12)8-13-11(16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQMBQDQYQAQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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